2-Chlorocrotonaldehyde

Description

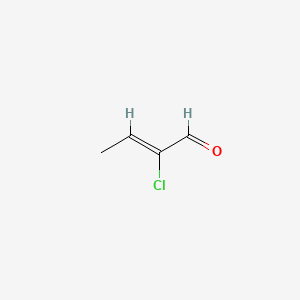

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-chlorobut-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO/c1-2-4(5)3-6/h2-3H,1H3/b4-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUIHGWBQIUCST-RQOWECAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C=O)\Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871423 | |

| Record name | (2Z)-2-Chlorobut-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25129-61-7, 53175-28-3 | |

| Record name | Crotonaldehyde, 2-chloro-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025129617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorocrotonaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053175283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenal, 2-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2Z)-2-Chlorobut-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2-butenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2Z)-2-chlorobut-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chlorocrotonaldehyde and Its Precursors

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is paramount in the synthesis of multifunctional molecules like 2-chlorocrotonaldehyde. Selective reaction at the α-carbon of an aldehyde or its precursor, without affecting other reactive sites, requires carefully designed strategies.

The direct α-halogenation of aldehydes is a primary method for producing α-chloro aldehydes, which are key intermediates. libretexts.org This reaction typically proceeds through an acid-catalyzed tautomerization to form a nucleophilic enol intermediate, which subsequently reacts with an electrophilic halogen source like Cl₂, Br₂, or I₂. libretexts.org

Several modern reagents have been developed for the efficient α-chlorination of aldehydes under mild conditions. organic-chemistry.org Trichloromethanesulfonyl chloride has proven effective, offering the advantages of easier product purification and the reduction of toxic chlorinated organic waste. organic-chemistry.org Another approach involves the direct conversion of primary alcohols into α-chloro aldehydes using trichloroisocyanuric acid (TCCA) as both a stoichiometric oxidant and an α-halogenating agent, with TEMPO added as an oxidation catalyst. acs.org The deoxygenative halogenation of aldehydes using a Ph₃P/XCH₂CH₂X (where X is a halogen) system also represents a straightforward strategy for incorporating halogen atoms. fluorinelab.ac.cn

For industrial-scale production, continuous processes have been developed. One such process involves the continuous feeding of an aldehyde and a halogenating agent (such as Cl₂) into a reactor, with the controlled addition of water, to improve the yield and quality of the resulting α-haloaldehyde. google.com

| Reagent System | Substrate | Key Features | Reference |

|---|---|---|---|

| Acid + Cl₂, Br₂, or I₂ | Aldehydes/Ketones | Proceeds via an enol intermediate; a foundational method. libretexts.org | libretexts.org |

| Trichloromethanesulfonyl chloride | Aldehydes | Mild conditions; minimizes toxic waste. organic-chemistry.org | organic-chemistry.org |

| Trichloroisocyanuric acid (TCCA) / TEMPO | Primary Alcohols | Direct conversion of alcohols to α-chloro aldehydes. acs.org | acs.org |

| Ph₃P/ClCH₂CH₂Cl | Aldehydes | Deoxygenative halogenation under mild conditions. fluorinelab.ac.cn | fluorinelab.ac.cn |

Controlling the E/Z stereochemistry of the double bond in this compound is crucial as the properties and subsequent reactivity of the isomers can differ significantly. Stereoselective synthesis methods focus on controlling the geometry during the formation of the alkene. thieme.de

One established strategy for stereocontrolled alkene synthesis involves the use of organometallic intermediates. For instance, the hydroalumination of alkynes with reagents like diisobutylaluminium hydride results in a cis-addition, forming Z-alkenylalanes. redalyc.org Subsequent reaction of these Z-alkenylalanes with halogens typically proceeds with retention of configuration, yielding Z-alkenyl halides. redalyc.org Conversely, E-alkenyl halides can also be synthesized; for example, the iodination of the alane derived from 1-hexyne (B1330390) produces (E)-1-iodo-1-hexene. redalyc.org

Similarly, alkenylboranes are versatile intermediates for stereoselective synthesis. redalyc.org Terminal acetylenes can be converted to E-alkenylboronic acids, which upon reaction with iodine and a base, yield E-alkenyl iodides with retention of configuration. redalyc.org If bromine and a base are used instead, an inversion of configuration occurs, leading to the Z-alkenyl bromide. redalyc.org These principles can be applied to the synthesis of this compound by selecting appropriate precursors and reaction conditions to favor the desired isomer. The synthesis of (Z)-2-oxyenamides has been achieved with high stereoselectivity, and mechanistic studies suggest that intramolecular hydrogen bonding can play a crucial role in determining the stereochemical outcome. chemrxiv.org

Novel Catalytic Routes to this compound

Catalytic methods offer significant advantages over stoichiometric approaches, including higher efficiency, milder reaction conditions, and reduced waste. Both transition metal and organocatalytic systems have been developed for the synthesis of α,β-unsaturated aldehydes and their halogenated derivatives.

Transition metals are widely used to catalyze the formation of α,β-unsaturated carbonyl compounds. researchgate.net Palladium-catalyzed dehydrogenation is a prominent method for converting saturated aldehydes and ketones into their α,β-unsaturated counterparts. researchgate.net For instance, palladium(II) acetate (B1210297) (Pd(TFA)₂) catalyst systems can be used for the direct aerobic α,β-dehydrogenation of aldehydes. researchgate.net The synthesis of linear α,β-unsaturated aldehydes has been achieved at room temperature using oxygen, enabled by the presence of tBuONO in a palladium-catalyzed cycle. researchgate.net

Bimetallic nanoparticles, which consist of two different metals, often exhibit novel properties and enhanced catalytic activity compared to their single-metal counterparts. frontiersin.org The synthesis of these nanoparticles, such as Pd-Pt, can be achieved through the co-reduction of two metal precursors. frontiersin.org Furthermore, combining transition metal catalysis with other catalytic modes, such as aminocatalysis, has led to innovative one-pot protocols. A co-catalytic system using copper and a simple chiral amine was developed for the enantioselective β-alkylation of α,β-unsaturated aldehydes. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. researchgate.net A significant breakthrough in this area is the direct and enantioselective α-chlorination of aldehydes. organic-chemistry.org This reaction is often catalyzed by chiral secondary amines, such as derivatives of proline or imidazolidinone, which react with the aldehyde to form a nucleophilic enamine intermediate. organic-chemistry.orgprinceton.edu This enamine then reacts with an electrophilic chlorine source, like N-chlorosuccinimide (NCS) or a perchlorinated quinone, to yield the α-chloro aldehyde with high enantioselectivity. organic-chemistry.orgprinceton.edu

Research has shown that using an imidazolidinone catalyst in acetone (B3395972) can afford (S)-2-chlorooctanal in 92% enantiomeric excess (ee). princeton.edu This methodology is effective for a range of aldehyde substrates, maintaining high yields and enantioselectivity. organic-chemistry.org Similar strategies have been developed for α-bromination, although it presents greater challenges due to the higher reactivity of brominating agents and the instability of the products. acs.org Recent methods have overcome these limitations by using N-bromosuccinimide (NBS) in the presence of a Jørgensen–Hayashi type catalyst, achieving excellent results with short reaction times and low catalyst loadings. acs.orgnih.gov

| Reaction | Catalyst | Halogen Source | Key Finding | Reference |

|---|---|---|---|---|

| α-Chlorination | Imidazolidinone amine catalyst | Perchlorinated quinone | Achieved 92% ee for (S)-2-chlorooctanal. princeton.edu | princeton.edu |

| α-Chlorination | L-proline amide / Diphenylpyrrolidine | N-chlorosuccinimide (NCS) | Direct, enantioselective chlorination with readily available catalysts. organic-chemistry.org | organic-chemistry.org |

| α-Bromination | Jørgensen–Hayashi type catalyst | N-bromosuccinimide (NBS) | Overcame limitations of using NBS, achieving high yield and enantioselectivity. acs.org | acs.org |

Green Chemistry and Sustainable Synthesis Innovations for this compound

Green chemistry promotes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kahedu.edu.in These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

The core tenets of green chemistry include waste prevention, maximizing atom economy, and using less hazardous reagents and solvents. unsw.edu.au Catalytic routes are inherently "greener" than stoichiometric reactions as they minimize waste by using sub-stoichiometric amounts of catalysts that can be recycled. snu.ac.kr The organocatalytic methods described previously, for example, often use low catalyst loadings and can be more environmentally friendly than many metal-based systems. acs.orgnih.gov

The choice of solvent is another critical aspect. A key goal of green chemistry is to reduce the use of volatile organic solvents or replace them with safer alternatives like water or ionic liquids, or to perform reactions under solvent-free conditions. indianchemicalsociety.com Microwave-assisted synthesis is another green technique that can lead to milder reaction conditions, enhanced selectivity, and easier manipulation. rasayanjournal.co.in The development of synthetic routes for this compound that incorporate these principles—such as using efficient catalytic systems, avoiding hazardous reagents, and minimizing energy consumption—is essential for sustainable chemical manufacturing. unsw.edu.au The use of N-bromosuccinimide (NBS) in recent protocols is highlighted as a more environmentally friendly option because it avoids the stoichiometric formation of organobromine byproducts. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (S)-2-chlorooctanal |

| (E)-1-iodo-1-hexene |

| Z-alkenyl bromide |

| Diisobutylaluminium hydride |

| L-proline |

| N-bromosuccinimide (NBS) |

| N-chlorosuccinimide (NCS) |

| Palladium(II) acetate (Pd(TFA)₂) |

| tBuONO (tert-Butyl nitrite) |

| TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) |

| Trichloroisocyanuric acid (TCCA) |

| Trichloromethanesulfonyl chloride |

Reaction Mechanisms and Pathways Involving 2 Chlorocrotonaldehyde

Nucleophilic Addition Reactions at the Carbonyl Group

A general mechanism for nucleophilic addition to a carbonyl group is a two-step process. First, the nucleophile attacks the carbonyl carbon. libretexts.org Second, the resulting negatively charged oxygen intermediate is protonated, typically by a weak acid, to form an alcohol. pressbooks.pub

Stereoselectivity in Nucleophilic Additions

When a nucleophile adds to an asymmetric carbonyl compound, a new stereocenter can be created. libretexts.orglibretexts.org The stereochemical outcome of such additions depends on the direction of the nucleophilic attack on the planar carbonyl group. libretexts.org In uncatalyzed reactions in solution, attack from either face of the carbonyl is often equally probable, potentially leading to a racemic mixture of enantiomers. libretexts.orglibretexts.org However, steric hindrance or the presence of a catalyst can favor attack from one side, resulting in a stereoselective transformation. libretexts.org

In the case of α-chloroaldehydes, such as 2-chlorocrotonaldehyde, unexpected stereoselectivity has been observed. For instance, Mukaiyama aldol (B89426) additions of sterically hindered nucleophiles to α-chloroaldehydes have shown a surprising preference for 1,2-syn selectivity. diva-portal.org This outcome is influenced by the electronic and steric interactions in the transition state. Models such as the Felkin-Anh and Cram-chelation models are often used to predict the stereochemical course of nucleophilic additions to α-chiral aldehydes. organicchemistrydata.org The presence of the α-chloro substituent can lead to destabilizing dipole repulsion in certain transition state geometries, thereby influencing the preferred reaction pathway and the stereochemistry of the product. diva-portal.org

Influence of the α-Chloro Substituent on Carbonyl Reactivity

The reactivity of the carbonyl group is significantly influenced by its substituents. Electron-withdrawing groups, like the chlorine atom at the α-position in this compound, have a pronounced effect. The α-chloro substituent enhances the electrophilicity of the carbonyl carbon through its inductive electron-withdrawing effect. pressbooks.pub This increased partial positive charge on the carbonyl carbon makes it more susceptible to attack by nucleophiles. pressbooks.pub

Electrophilic and Radical Additions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles and radicals. savemyexams.com These addition reactions break the π-bond and form two new σ-bonds. savemyexams.com

Electrophilic addition is a characteristic reaction of alkenes where an electrophile adds across the double bond. savemyexams.com The reaction is typically a two-step process involving the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orgunacademy.com The presence of both a carbonyl group and a chloro substituent influences the reactivity and regioselectivity of these additions. The electron-withdrawing nature of the carbonyl group deactivates the double bond towards electrophilic attack. firsthope.co.in

Radical additions also occur at the carbon-carbon double bond, often initiated by a radical species. libretexts.org These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. aklectures.comucr.edu

Mechanistic Investigations of Halogen Atom Additions

The addition of halogens, such as chlorine and bromine, across the double bond is a well-studied electrophilic addition reaction. libretexts.orglibretexts.org The mechanism involves the polarization of the halogen molecule as it approaches the electron-rich double bond. libretexts.orglibretexts.org This leads to the formation of a cyclic halonium ion intermediate. libretexts.orglibretexts.org The halide ion then attacks this intermediate from the opposite side (anti-addition), resulting in the formation of a vicinal dihalide. libretexts.orglibretexts.org

Kinetic studies of halogen addition to α,β-unsaturated aldehydes show that the reaction rates are influenced by the structure of the aldehyde. rsc.org The presence of electron-withdrawing groups generally decreases the rate of electrophilic addition. nih.gov For instance, the rate of reaction with free chlorine decreases as electron-donating alkyl groups are added to the α,β-unsaturated carbonyl system. nih.gov

Table 1: Kinetic Data for the Reaction of Free Chlorine with α,β-Unsaturated Carbonyls

| Compound | Apparent Second-Order Rate Constant (k_app) at pH 8 (M⁻¹s⁻¹) |

|---|---|

| Acrolein | >100 |

| Crotonaldehyde (B89634) | 28 |

| Methyl vinyl ketone | 6.3 |

This table is illustrative and based on trends discussed in the literature. nih.gov

Radical addition of halogens can also occur, particularly under different reaction conditions such as photochemical initiation. ucr.edu

Branching Ratios and Product Distribution Analysis

In reactions with multiple possible pathways, the branching ratio describes the proportion of reactants that form a specific product. In the context of additions to this compound, different products can arise from attack at the carbonyl group versus the double bond, or from different regiochemical outcomes of addition to the double bond.

For example, in the gas-phase reaction of unsaturated ketones with chlorine atoms, both Cl-addition to the double bond and H-abstraction can occur. researchgate.net The distribution of products will depend on the relative rates of these competing pathways.

In the case of electrophilic addition of an unsymmetrical reagent like HBr, two different carbocation intermediates can be formed. The stability of these intermediates, influenced by both the methyl group and the electron-withdrawing chloro-aldehyde group, will determine the major product according to Markovnikov's rule, which states that the electrophile adds to the carbon with more hydrogen atoms. numberanalytics.com However, radical addition of HBr proceeds via an anti-Markovnikov mechanism, leading to the opposite regioisomer. libretexts.org

Pericyclic Reactions and Cycloaddition Pathways

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgpraxilabs.com

Due to the electron-withdrawing nature of the formyl and chloro groups, this compound is expected to be an effective dienophile in Diels-Alder reactions. mnstate.edu The reactivity in a Diels-Alder reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. masterorganicchemistry.comreddit.com Electron-withdrawing groups on the dienophile lower its LUMO energy, facilitating the reaction with an electron-rich diene. masterorganicchemistry.com

Studies on β-chloro-α,β-unsaturated carbonyl compounds have shown that they readily participate in Diels-Alder reactions with various dienes, such as cyclopentadiene (B3395910), to yield highly functionalized cyclohexenes. researchgate.net These reactions can proceed with high regio- and stereoselectivity. mdpi.com For example, the reaction of β-chloro-α,β-unsaturated aldehydes with cyclopentadiene has been studied both experimentally and theoretically, confirming their utility in constructing complex cyclic systems. researchgate.net These cycloaddition products can serve as precursors for the synthesis of substituted aromatic compounds through subsequent elimination reactions. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acrolein |

| Crotonaldehyde |

| Methyl vinyl ketone |

| 1-Butene |

| 2-Bromobutane |

| 1-Bromobutane |

| Cyclopentadiene |

| Formaldehyde (B43269) |

| Chloral (B1216628) |

| 1,2,3-Indantrione |

| Chloral hydrate |

| Ninhydrin |

| 2-Cyclohexen-1-one |

| Lithium dialkylcopper |

| Copper (I) iodide |

| 2-Methylcyclopentanone |

| 2-Bromo-2-methylcyclopentanone |

| 2-Methyl-2-cyclopentenone |

Catalytic Transformations Utilizing 2 Chlorocrotonaldehyde As a Substrate

Asymmetric Catalysis in Reactions of 2-Chlorocrotonaldehyde

Asymmetric catalysis aims to convert an achiral substrate into a chiral product where one enantiomer is formed in preference to the other. units.it For a substrate like this compound, asymmetric transformations can target either the C=C double bond or the carbonyl group, leading to highly functionalized, enantioenriched molecules. nih.gov The field of organocatalysis, which uses small, metal-free organic molecules as catalysts, is particularly relevant for activating α,β-unsaturated aldehydes. units.itcsic.es

The electron-deficient double bond in this compound is susceptible to a variety of enantioselective nucleophilic additions. Key transformations include Michael additions, Friedel-Crafts alkylations, and cycloadditions, which can be rendered stereoselective through the use of chiral catalysts.

Organocatalytic Michael Addition: Chiral secondary amines, such as proline and its derivatives, can react with this compound to form a transient iminium ion. units.itcsic.es This activation lowers the LUMO of the π-system, facilitating conjugate addition by nucleophiles. The chiral catalyst environment dictates the facial selectivity of the attack, leading to a product with high enantiomeric excess. For instance, the addition of malonates or nitroalkanes could yield highly functionalized chiral products. mdpi.com

Diels-Alder Reactions: Through iminium ion activation, this compound can act as a dienophile in asymmetric Diels-Alder reactions. units.it The use of a chiral amine catalyst ensures that the incoming diene approaches from a specific face, controlling the formation of multiple stereocenters in the resulting cyclohexene (B86901) ring with high diastereo- and enantioselectivity.

Epoxidation and Cyclopropanation: The C=C bond can undergo asymmetric epoxidation or cyclopropanation. chemrxiv.org Chiral catalysts, often based on transition metals or organocatalysts, can deliver the oxygen or carbene moiety in a stereocontrolled manner, yielding chiral epoxy-aldehydes or cyclopropyl-aldehydes, respectively. These products are valuable synthetic intermediates. Computational studies on similar systems suggest that stereoselectivity is governed by how the substrate fits into the chiral pocket created by the catalyst's ligands. chemrxiv.org

The table below summarizes potential enantioselective transformations for this compound.

| Reaction Type | Catalyst Type | Potential Nucleophile/Reagent | Expected Chiral Product |

| Michael Addition | Chiral Amine (Organocatalyst) | Dimethyl Malonate | Chiral Adduct |

| Friedel-Crafts Alkylation | Chiral Brønsted Acid | Indole, Pyrrole | Chiral Alkylated Aldehyde |

| Diels-Alder Reaction | Chiral Amine (Organocatalyst) | Cyclopentadiene (B3395910) | Chiral Cycloadduct |

| Epoxidation | Chiral Organocatalyst | Hydrogen Peroxide | Chiral Epoxy-aldehyde |

| Cyclopropanation | Chiral Rhodium Catalyst | Ethyl Diazoacetate | Chiral Cyclopropyl-aldehyde |

The success of asymmetric catalysis hinges on the effectiveness of the chiral controller, which can be a catalyst or a covalently bound auxiliary. york.ac.uk

Chiral Catalysts: These are substoichiometric chiral agents that create a transient diastereomeric interaction with the substrate or reagent, lowering the energy of the pathway leading to one enantiomer over the other. sigmaaldrich.com

Organocatalysts: Metal-free catalysts like proline derivatives, imidazolidinones (MacMillan catalysts), and cinchona alkaloids are highly effective. sigmaaldrich.combeilstein-journals.org For this compound, a secondary amine catalyst would form a chiral iminium ion, while a chiral thiourea (B124793) or squaramide catalyst could activate the substrate through hydrogen bonding, directing nucleophilic attack. mdpi.combeilstein-journals.org

Chiral Metal Complexes: Transition metals paired with chiral ligands (e.g., BINAP, PHOX, Josiphos) are powerful catalysts. sigmaaldrich.com A chiral Lewis acid, for instance, could coordinate to the aldehyde's carbonyl oxygen, activating the molecule for a stereoselective reaction while controlling the conformation of the substrate.

Chiral Auxiliaries: A chiral auxiliary is a stoichiometric, enantiopure group that is temporarily attached to the substrate. It directs the stereochemical outcome of a reaction before being cleaved. While effective, this approach is less atom-economical than using a catalyst. For this compound, one could first form a chiral imine or acetal, perform a diastereoselective reaction on the C=C bond, and then hydrolyze the auxiliary.

Heterogeneous Catalysis for Selective Conversions

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), are advantageous for their stability and ease of separation and recycling. drhazhan.comheraeus-precious-metals.com For this compound, heterogeneous catalysis can be employed for selective hydrogenation reactions.

The selective reduction of the various functional groups in this compound (C=C bond, C=O bond, C-Cl bond) is a significant challenge. The choice of catalyst, support, and reaction conditions is critical to steer the reaction toward the desired product. drhazhan.com

Selective Hydrogenation of the C=C Bond: The reduction of the carbon-carbon double bond to yield 2-chlorobutanal (B2924442) is a desired transformation. Palladium (Pd) or platinum (Pt) catalysts are commonly used for the hydrogenation of alkenes. tcichemicals.com A catalyst like Pd/C under mild conditions (low H₂ pressure and temperature) would be a primary candidate.

Hydrogenation of the Aldehyde Group: Selective reduction of the aldehyde to form 2-chloro-2-buten-1-ol could be achieved using specific catalysts that favor carbonyl reduction over olefin hydrogenation, although this is challenging.

Complete Reduction and Hydrodechlorination: More active catalysts like Rhodium (Rh) or harsher conditions (higher pressure and temperature) would likely lead to the reduction of both the C=C and C=O bonds, along with hydrodechlorination (replacement of Cl with H), to produce 1-butanol.

Hydrodechlorination: Selective removal of the chlorine atom to yield crotonaldehyde (B89634) is also a possibility, likely using a palladium catalyst with a hydrogen donor.

The table below outlines the potential products from the heterogeneous hydrogenation of this compound.

| Target Product | Reaction Type | Proposed Catalyst | Potential Byproducts |

| 2-Chlorobutanal | Selective C=C Hydrogenation | Pd/C, PtO₂ | 2-Chloro-2-buten-1-ol, Butanal |

| 2-Chloro-2-buten-1-ol | Selective C=O Hydrogenation | Ru-based catalysts | 2-Chlorobutanal, 1-Butanol |

| Crotonaldehyde | Selective Hydrodechlorination | Pd/C with H-donor | Butanal, 1-Butanol |

| 1-Butanol | Full Reduction | Rh/Al₂O₃, Raney Ni | Butanal |

Organometallic Catalysis in C-C and C-X Bond Formation

Organometallic catalysis is fundamental for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. kaust.edu.sa Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. numberanalytics.comwikipedia.org The sp²-hybridized C-Cl bond in this compound makes it a suitable electrophilic partner in several named reactions. scirp.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. scirp.orglibretexts.org Reacting this compound with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base would form a new C-C bond at the C2 position, yielding a 2-aryl- or 2-vinyl-crotonaldehyde derivative. scirp.org This method is valued for the low toxicity and high stability of the boron reagents. scirp.org

Stille Reaction: The Stille reaction involves the coupling of an organotin reagent (organostannane) with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org Coupling this compound with an organostannane would also produce a substituted crotonaldehyde. The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org While versatile, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

Heck Reaction: The Heck reaction typically couples an organic halide with an alkene. libretexts.orgresearchgate.net While this compound itself is an alkene, its vinyl chloride moiety can act as the halide partner. Reacting it with another alkene, like styrene (B11656) or an acrylate, under Heck conditions (Pd catalyst, base) could lead to the formation of a conjugated diene system.

The table below illustrates hypothetical organometallic cross-coupling reactions with this compound.

| Reaction Name | Coupling Partner | Catalyst System | Hypothetical Product |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenylcrotonaldehyde |

| Stille | Vinyltributyltin | Pd(OAc)₂/Dabco | 2-Vinylcrotonaldehyde |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-(2-phenylethenyl)crotonaldehyde |

| Negishi | Phenylzinc Chloride | Pd(dba)₂/SPhos | 2-Phenylcrotonaldehyde |

Biocatalytic and Enzymatic Transformations (Theoretical Framework)

Biocatalysis utilizes enzymes or whole organisms to perform chemical transformations, offering exceptional selectivity under mild, environmentally friendly conditions. researchgate.net For this compound, enzymes could catalyze stereoselective reductions or other transformations, providing access to valuable chiral building blocks.

Enzymatic Reduction of the C=C Bond: Ene-reductases (ERs), particularly from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that excel at the asymmetric reduction of activated C=C double bonds. nih.gov Theoretically, an ER could reduce this compound to (R)- or (S)-2-chlorobutanal with high enantioselectivity. The chlorine substituent might influence substrate binding and reactivity, but ERs are known for their broad substrate scope. acs.org

Multi-Enzyme Cascade Reductions: A powerful strategy combines an ene-reductase (ER) with an alcohol dehydrogenase (ADH). researchgate.netacs.org In a one-pot cascade, the ER would first reduce the C=C bond of this compound to the chiral saturated aldehyde. An ADH could then immediately reduce this aldehyde to the corresponding chiral alcohol, (R)- or (S)-2-chlorobutanol. This cascade approach is beneficial as it can prevent side reactions or racemization of the intermediate chiral aldehyde. acs.org

Photobiocatalysis and Dehalogenation: Emerging research combines light energy with biocatalysis to achieve novel reactivity. researchgate.netacs.org It is conceivable that a photoenzymatic system could be developed for the transformation of this compound. For instance, flavin-dependent enzymes, when irradiated with visible light, can initiate radical reactions. acs.orgrsc.org This could potentially be harnessed for a stereoselective dehalogenation or a C-C bond-forming reaction involving a radical mechanism, expanding the synthetic utility beyond traditional two-electron pathways. researchgate.netacs.org Other enzymes, such as cytochrome P450s, have also been shown to catalyze the reduction of α,β-unsaturated aldehydes to their corresponding alcohols. nih.gov

The table below outlines a theoretical framework for the biocatalytic transformation of this compound.

| Transformation | Enzyme Class | Cofactor | Theoretical Product |

| Asymmetric C=C Reduction | Ene-Reductase (ER/OYE) | NAD(P)H | (R)- or (S)-2-Chlorobutanal |

| C=O Reduction | Alcohol Dehydrogenase (ADH) | NAD(P)H | 2-Chloro-2-buten-1-ol |

| Cascade C=C and C=O Reduction | Ene-Reductase + Alcohol Dehydrogenase | NAD(P)H | (R)- or (S)-2-Chlorobutanol |

| Dehalogenation/Radical Reaction | Photo-activated Ene-Reductase | Light, NAD(P)H | Crotonaldehyde or C-C coupled product |

| Aldehyde Reduction | Cytochrome P450 | NADPH | 2-Chloro-2-buten-1-ol |

Role of 2 Chlorocrotonaldehyde in Complex Molecule Synthesis

Building Block for Heterocyclic Compounds

The structural features of 2-chlorocrotonaldehyde make it an ideal starting material for the synthesis of various heterocyclic compounds. The electrophilic nature of the aldehyde and the β-carbon of the unsaturated system, combined with the presence of a leaving group (chloride), facilitates cyclization reactions with a variety of nucleophiles.

Pyrazoles: The synthesis of pyrazoles often involves the condensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine (B178648) derivative. preprints.orgslideshare.net As an α,β-unsaturated aldehyde, this compound can react with hydrazine in a process that leads to the formation of a pyrazole (B372694) ring. The reaction typically proceeds through an initial Michael addition of hydrazine to the β-position of the aldehyde, followed by intramolecular condensation and subsequent elimination of water and hydrogen chloride to yield the aromatic pyrazole ring. sci-hub.se The reaction conditions can be tuned to favor the formation of specific isomers. organic-chemistry.org

Furans: The Feist-Bénary synthesis is a classical method for preparing substituted furans, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like pyridine (B92270) or ammonia (B1221849). quimicaorganica.orgambeed.comwikipedia.org this compound, being an α-halo-α,β-unsaturated aldehyde, can participate in a similar reaction pathway. The process would involve the reaction of the enolate of a β-dicarbonyl compound attacking the aldehyde, followed by an intramolecular nucleophilic substitution where the enolate displaces the chloride ion, leading to a dihydrofuran intermediate that subsequently dehydrates to the furan (B31954). youtube.commdpi.com

Pyridines: Substituted pyridines can be synthesized using several named reactions where this compound can serve as a key carbonyl component.

Hantzsch Pyridine Synthesis: This multi-component reaction typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297). wikipedia.orgacs.orgorganic-chemistry.orgambeed.com this compound can function as the aldehyde component, condensing with the other reactants to form a dihydropyridine (B1217469) intermediate, which is then oxidized to the final pyridine product. bhu.ac.in

Guareschi-Thorpe Synthesis: This method involves the condensation of a cyanoacetic ester with a ketone or a 1,3-dicarbonyl compound in the presence of ammonia to form substituted 2-pyridones. drugfuture.comnih.govquimicaorganica.orgnih.gov this compound can be employed as the carbonyl-containing reactant in this synthesis. organic-chemistry.org

| Heterocycle | Synthetic Method | Role of this compound | Key Reactants |

|---|---|---|---|

| Pyrazole | Knorr-type Cyclocondensation | α,β-Unsaturated Aldehyde | Hydrazine |

| Furan | Feist-Bénary Synthesis | α-Halo Carbonyl | β-Dicarbonyl Compound, Base |

| Pyridine | Hantzsch Synthesis | Aldehyde Component | β-Keto ester (2 eq.), Ammonia |

| Pyridine (2-Pyridone) | Guareschi-Thorpe Synthesis | Carbonyl Component | Cyanoacetamide, 1,3-Diketone, Ammonia |

Precursor for Bioactive Molecule Scaffolds

A molecular scaffold is the core structure of a molecule, and in medicinal chemistry, certain scaffolds are considered "privileged" due to their ability to bind to multiple biological targets. This compound's reactivity allows it to be a starting point for the assembly of such important scaffolds.

Quinazolines and their oxidized counterparts, quinazolinones, represent a class of privileged heterocyclic scaffolds found in numerous pharmacologically active compounds. marquette.eduresearchgate.net The synthesis of these scaffolds can be achieved through various methods, often involving the cyclization of 2-aminobenzaldehydes or 2-aminobenzamides with an appropriate C1 or C2 building block. frontiersin.orgmdpi.com this compound can serve as a reactive two-carbon unit in the construction of the quinazoline (B50416) core. For example, it can react with 2-aminobenzylamine derivatives in a condensation-cyclization sequence, catalyzed by transition metals like ruthenium, to form the quinazoline ring system. marquette.edu The aldehyde group reacts with the primary amine, while the vinyl chloride moiety provides a reactive site for the final ring-closing step. The development of synthetic methods based on bioactive scaffolds is a significant area of research. nih.gov

Intermediates in Natural Product Total Synthesis

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. researchgate.net Highly functionalized intermediates are crucial for building intricate molecular architectures efficiently. rsc.org α-Chloro-α,β-unsaturated aldehydes, a class of compounds to which this compound belongs, have been employed as key intermediates in the synthesis of natural products.

For instance, in a synthetic approach to Rhabdastrellic Acid A, a key step involved the one-carbon homologation of a ketone to an α,β–unsaturated aldehyde. This was achieved through the formation of an intermediate α–chloro aldehyde, which was subsequently eliminated to form the desired unsaturated aldehyde. chemrxiv.org This demonstrates the utility of the α-chloro aldehyde motif in extending carbon chains to create functional groups necessary for further transformations in a total synthesis pathway.

Furthermore, related structures like β-chlorovinyl ketones have been utilized in palladium-catalyzed domino reactions to synthesize furan-bearing indolo[2,1-α]isoquinolines, which are scaffolds found in biologically active molecules. researchgate.net The presence of the vinyl chloride provides a handle for transition-metal-catalyzed cross-coupling and cyclization reactions, highlighting the strategic importance of such functionalized building blocks in the assembly of complex natural product skeletons. nih.gov

Stereocontrolled Synthesis of Advanced Intermediates

The control of stereochemistry is paramount in the synthesis of biologically active molecules, as different stereoisomers can have vastly different physiological effects. This compound's structure as an α,β-unsaturated aldehyde makes it an excellent substrate for various stereocontrolled reactions to generate advanced intermediates with defined stereochemistry.

Stereoselective Michael Additions: The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. numberanalytics.comlibretexts.org When applied to this compound, this reaction can be controlled stereoselectively using chiral catalysts (organocatalysts or transition metal complexes) or chiral auxiliaries. numberanalytics.com This allows for the enantioselective or diastereoselective introduction of a substituent at the γ-position relative to the original aldehyde group, leading to the formation of chiral building blocks. The stereoselectivity is influenced by factors such as the structure of the nucleophile, the catalyst, and the reaction conditions. rsc.org

Diastereoselective Cycloaddition Reactions: this compound can act as a dienophile or a dipolarophile in cycloaddition reactions to form cyclic structures with multiple stereocenters.

[4+2] Cycloaddition (Diels-Alder Reaction): It can react with a conjugated diene to form a six-membered ring. The stereochemical outcome can be controlled by the geometry of the dienophile and the use of chiral Lewis acid catalysts, leading to diastereoselective or enantioselective product formation.

[3+2] Cycloaddition: The double bond of this compound can react with 1,3-dipoles, such as nitrile oxides or azomethine ylides, to construct five-membered heterocyclic rings. rsc.org These reactions can be highly diastereoselective, with the existing stereocenters in the reactants directing the approach of the dipole. mdpi.com

[5+2] Cycloaddition: More complex cycloadditions, such as the oxidopyrylium-olefin [5+2] cycloaddition, have been used to create seven-membered rings, which are present in many bioactive molecules. purdue.edu While not directly demonstrated with this compound, the use of functionalized aldehydes in such diastereoselective reactions showcases the potential for creating complex, polycyclic, and stereochemically rich intermediates from simple unsaturated aldehydes. uq.edu.au

| Reaction Type | Role of this compound | Key Transformation | Potential Stereochemical Control |

|---|---|---|---|

| Michael Addition | Michael Acceptor | Forms a C-C or C-X bond at the γ-position. | Enantioselective/Diastereoselective addition using chiral catalysts or auxiliaries. |

| Diels-Alder [4+2] Cycloaddition | Dienophile | Forms a six-membered carbocycle. | Diastereoselective formation of multiple stereocenters. |

| 1,3-Dipolar [3+2] Cycloaddition | Dipolarophile | Forms a five-membered heterocycle. | Diastereoselective formation of spirocyclic or fused ring systems. |

Theoretical and Computational Investigations of 2 Chlorocrotonaldehyde

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in building a foundational understanding of a molecule's stability, electronic distribution, and potential for reaction. drugdesign.org These theoretical techniques can predict various molecular properties before a compound is ever synthesized in a lab.

Electronic Structure and Bonding Analysis

The electronic structure of 2-chlorocrotonaldehyde is characterized by a conjugated system comprising the C=C double bond and the C=O carbonyl group. This conjugation, along with the presence of electronegative chlorine and oxygen atoms, dictates the molecule's charge distribution and bonding characteristics.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. mdpi.com For this compound, the HOMO is typically associated with the π-electrons of the C=C bond, indicating its role as an electron donor in certain reactions. Conversely, the LUMO is distributed across the conjugated π* system, with significant coefficients on the carbonyl carbon and the β-carbon. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. semanticscholar.org

Electron Density and Charge Distribution: Analysis methods such as Mulliken population analysis or Natural Population Analysis (NPA) are used to calculate the partial atomic charges. hackernoon.com In this compound, the oxygen and chlorine atoms carry partial negative charges due to their high electronegativity, while the carbonyl carbon and the carbon atom bonded to chlorine (α-carbon) are electrophilic, bearing partial positive charges. This charge distribution creates a significant dipole moment and highlights the potential sites for nucleophilic attack. squ.edu.om Molecular Electrostatic Potential (MEP) maps visually represent this charge distribution, with regions of negative potential (red/yellow) indicating electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue) indicating electron-poor areas susceptible to nucleophilic attack. researchgate.net

Bonding Analysis: The Electron Localization Function (ELF) provides insight into the nature of chemical bonds. researchgate.net In this compound, ELF analysis would show high localization for the C-H, C-C, C-Cl, and C=O covalent bonds. The conjugated system would be visible as a delocalized basin of electrons across the C=C-C=O framework.

| Parameter | Theoretical Description | Predicted Value/Characteristic |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on C=C π-bond |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Delocalized over C=C-C=O π* system |

| HOMO-LUMO Gap (ΔE) | Indicates chemical stability and reactivity. semanticscholar.org | Relatively small, suggesting high reactivity. |

| Mulliken Charge on Cβ | Partial charge on the β-carbon atom. | Slightly negative or near-neutral |

| Mulliken Charge on C=O | Partial charge on the carbonyl carbon. | Positive (electrophilic center) |

| Dipole Moment (μ) | Measure of overall molecular polarity. | Significant due to electronegative O and Cl atoms. |

Conformational Analysis and Isomerization Pathways

Like other α,β-unsaturated aldehydes, this compound can exist in different conformations due to rotation around the single bond connecting the α-carbon and the carbonyl carbon. acs.orgauremn.org.br The two primary planar conformers are the s-trans (or anti-periplanar) and s-cis (or syn-periplanar) forms.

Computational methods can map the potential energy surface (PES) by calculating the molecule's energy as a function of the dihedral angle of the C=C-C=O backbone. drugdesign.org The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers for interconversion (rotational barriers). maricopa.edu For most α,β-unsaturated aldehydes, the s-trans conformer is generally found to be more stable than the s-cis conformer due to reduced steric hindrance between the alkyl substituent and the carbonyl oxygen. libretexts.org The energy difference is typically a few kcal/mol. The barrier to rotation determines the rate at which these conformers interconvert at a given temperature. libretexts.orgcopernicus.org

In addition to rotational isomers, this compound also has geometric isomers (E/Z) based on the arrangement of substituents around the C=C double bond. Computational studies can determine the relative thermodynamic stabilities of the (E)- and (Z)-isomers by calculating their ground-state energies. Theoretical studies on similar fluorinated crotonaldehydes have explored the distinct photochemical deactivation pathways available to different isomers following electronic excitation. researchgate.net

| Conformer/Isomer | Description | Predicted Relative Energy (kcal/mol) |

|---|---|---|

| (E)-s-trans | Most stable conformer. | 0.0 (Reference) |

| (E)-s-cis | Less stable planar conformer. | ~1.5 - 3.0 |

| Rotational Transition State | Energy maximum between s-trans and s-cis. | ~5 - 8 |

| (Z)-Isomer | Geometric isomer. | Higher in energy than the (E)-isomer. |

Reaction Pathway Elucidation via Computational Chemistry

Computational chemistry is a vital tool for mapping the detailed mechanisms of chemical reactions, including those involving α,β-unsaturated aldehydes. libretexts.org It allows for the characterization of short-lived species like transition states and provides a quantitative understanding of the factors that control reaction rates and outcomes. academie-sciences.fr

Transition State Characterization and Activation Energies

A chemical reaction proceeds from reactants to products through a high-energy configuration known as the transition state (TS). masterorganicchemistry.com The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is the primary determinant of the reaction rate. masterorganicchemistry.com

For this compound, a key reaction is nucleophilic addition. Nucleophiles can attack either the carbonyl carbon (a 1,2-addition) or the β-carbon (a 1,4-conjugate or Michael addition). libretexts.org Computational chemists can model these reaction pathways to determine which is kinetically favored. academie-sciences.frresearchgate.net

The process involves:

Locating the Transition State: Algorithms are used to find the first-order saddle point on the potential energy surface corresponding to the TS. youtube.com The geometry of the TS reveals the extent of bond-forming and bond-breaking at the peak of the reaction energy profile. masterorganicchemistry.com For a Michael addition, the TS would show the nucleophile partially bonded to the β-carbon and the π-electron density shifting towards the oxygen atom.

Calculating Activation Energy: The energies of the reactants and the transition state are calculated, and their difference gives the activation energy. A lower activation energy implies a faster reaction.

Verifying the Pathway: An Intrinsic Reaction Coordinate (IRC) calculation is often performed to confirm that the located transition state correctly connects the reactants and the desired product intermediate (e.g., an enolate).

Theoretical calculations on similar systems show that both the nature of the nucleophile and the substituents on the aldehyde influence the activation barriers and, consequently, the regioselectivity of the attack. academie-sciences.fr

| Reaction Type | Attacked Site | Description of Transition State | Typical Calculated Activation Energy (ΔG‡) |

|---|---|---|---|

| 1,2-Addition | Carbonyl Carbon | Partial bond formation between nucleophile and C=O carbon; sp2 carbon rehybridizing to sp3. | Generally higher for soft nucleophiles. |

| 1,4-Addition (Michael) | β-Carbon | Partial bond formation at Cβ; delocalization of π-electrons to form an enolate-like structure. | Generally lower for soft nucleophiles. |

Solvent Effects on Reaction Mechanisms

The solvent in which a reaction is conducted can dramatically influence its rate and mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. numberanalytics.com Computational models can account for these solvent effects, providing a more realistic picture of the reaction in solution. numberanalytics.com

Two main approaches are used:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant (e.g., Polarizable Continuum Model, PCM, or Solvation Model based on Density, SMD). numberanalytics.com This method is computationally efficient and captures the bulk electrostatic effects of the solvent. For a reaction like the nucleophilic addition to this compound, a polar solvent would be predicted to stabilize the charged enolate intermediate and the polar transition state leading to it, thereby increasing the reaction rate compared to a non-polar solvent. researchgate.net

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation along with the solute. This approach is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding.

Studies on similar SN2 and addition reactions show that solvent effects can alter activation barriers by several kcal/mol and can even change the preferred reaction mechanism. nih.goviphy.ac.cn For instance, a reaction might proceed via a concerted mechanism in a non-polar solvent but switch to a stepwise mechanism involving a distinct intermediate in a polar solvent that can stabilize charged species. nih.gov

Prediction of Reactivity and Selectivity Parameters

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors derived from electronic structure calculations. beilstein-journals.org These parameters help predict how a molecule will behave in a chemical reaction without explicitly simulating the entire reaction pathway. jmchemsci.com

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. They are calculated from the energies of the HOMO and LUMO orbitals. semanticscholar.org

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Electronic Chemical Potential (μ): Relates to the "escaping tendency" of electrons from the system.

Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile (electron acceptor). jmchemsci.com α,β-Unsaturated carbonyls are generally classified as strong electrophiles. nih.gov

f+(r): Predicts the site for nucleophilic attack. For this compound, the f+(r) function is expected to have large values on the carbonyl carbon and the β-carbon, confirming them as the primary electrophilic centers. hackernoon.comfaccts.de

f-(r): Predicts the site for electrophilic attack.

Dual Descriptor (Δf(r)): A more refined tool that clearly distinguishes between nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) sites. researchgate.net

These theoretical tools allow for a rational prediction of the reactivity and selectivity of this compound, guiding synthetic efforts and helping to understand its chemical behavior. hackernoon.comnih.gov

| Parameter | Definition | Predicted Outcome for this compound |

|---|---|---|

| Electrophilicity Index (ω) | Global electrophilic character. | High, indicating a strong electrophile. |

| Fukui Function (f+) | Localizes sites for nucleophilic attack. faccts.de | Highest values at the β-carbon and carbonyl carbon. |

| Dual Descriptor (Δf(r)) | Identifies nucleophilic vs. electrophilic sites. | Positive values at β-carbon and carbonyl carbon. |

Environmental Behavior and Transformation of 2 Chlorocrotonaldehyde

Atmospheric Chemistry and Degradation Pathways

Once released into the atmosphere, 2-Chlorocrotonaldehyde is subject to several degradation processes that determine its atmospheric lifetime and its potential to form secondary pollutants.

The absorption of solar radiation can lead to the direct photochemical degradation (photolysis) of aldehydes. Carbonyl compounds, including aldehydes, can absorb ultraviolet radiation, leading to electronic excitation and subsequent dissociation. nih.gov For α,β-unsaturated aldehydes, several photochemical pathways are possible.

Key potential photochemical reactions for this compound include:

C-Cl Bond Cleavage: The carbon-chlorine bond can be susceptible to photolytic cleavage, which would release a chlorine atom and a crotonaldehyde (B89634) radical. This process is a known initial step in the photolysis of other chlorinated organic compounds.

Norrish Type I and Type II Reactions: Like other aldehydes, this compound may undergo Norrish type reactions. The Norrish Type I reaction involves the cleavage of the bond between the carbonyl carbon and the adjacent carbon, forming a formyl radical (HCO) and a chlorinated alkenyl radical. researchgate.net The Norrish Type II reaction, an intramolecular process, is less likely given the structure of this compound.

Decarbonylation: Photolysis can also lead to the elimination of carbon monoxide (CO), a pathway observed in other unsaturated aldehydes. acs.org

Recent studies on other aldehydes have also identified the direct production of molecular hydrogen (H₂) as a primary photolysis product, which could be a minor channel for this compound as well. copernicus.org The exact quantum yields and branching ratios for these pathways for this compound have not been experimentally determined but are crucial for assessing its atmospheric persistence.

The primary daytime degradation pathway for most volatile organic compounds (VOCs) in the troposphere is reaction with the hydroxyl (OH) radical. In coastal or marine environments with sources of atomic chlorine (Cl), reaction with Cl atoms can also be a significant loss process. escholarship.org

For this compound, two main reaction mechanisms with these radicals are expected:

Radical Addition: The OH radical or Cl atom can add to the carbon-carbon double bond. This is typically the dominant pathway for unsaturated compounds. copernicus.org The addition creates a radical intermediate that rapidly reacts with molecular oxygen (O₂).

Hydrogen Abstraction: The radicals can abstract a hydrogen atom, most likely the weakly-bound aldehydic hydrogen. This pathway is common for aldehydes. scielo.org.mx

Table 1: Room Temperature Rate Constants for the Gas-Phase Reactions of OH and Cl Radicals with Structurally Similar Unsaturated Carbonyls

| Compound | kOH (cm3 molecule-1 s-1) | kCl (cm3 molecule-1 s-1) | Reference |

|---|---|---|---|

| Acrolein | - | (2.5 ± 0.7) x 10-10 | escholarship.orgrsc.org |

| Crotonaldehyde | - | (3.2 ± 0.9) x 10-10 | escholarship.orgrsc.org |

| Methacrolein | - | (2.9 ± 0.8) x 10-10 | escholarship.org |

| 4-Chlorocrotonaldehyde | - | (1.6 ± 0.4) x 10-10 | rsc.org |

| trans-2-Hexenal | ~4.0 x 10-11 | (1.92 ± 0.22) x 10-10 | researchgate.netresearchgate.net |

| 3-Methyl-3-penten-2-one | (6.5 ± 1.2) x 10-11 | (2.8 ± 0.4) x 10-10 | copernicus.org |

The atmospheric oxidation of this compound leads to the formation of a variety of secondary products, some of which may be more harmful than the parent compound. The degradation pathways initiated by OH or Cl radicals produce chlorinated organic peroxy radicals (RO₂). The fate of these RO₂ radicals, particularly their reactions with nitric oxide (NO) or hydroperoxy radicals (HO₂), determines the subsequent products.

Potential secondary species include:

Smaller Carbonyls: Fragmentation of the carbon backbone during oxidation can lead to the formation of smaller, more volatile aldehydes and ketones, such as formaldehyde (B43269) and acetaldehyde (B116499).

Chlorinated Acyl Peroxy Nitrates (Cl-APNs): In high-NOx environments, the acyl peroxy radical formed after H-abstraction can react with nitrogen dioxide (NO₂) to form stable chlorinated acyl peroxy nitrates. Crotonylperoxy nitrate (B79036) has been identified as a major product in the reaction of crotonaldehyde with the nitrate radical (NO₃). acs.org

Secondary Organic Aerosol (SOA): The oxidation of unsaturated aldehydes is a known pathway for the formation of SOA. copernicus.org The low-volatility products generated from the oxidation of this compound can partition into the particle phase, contributing to ambient particulate matter. researchgate.netnih.gov Heterogeneous reactions on the surface of existing aerosols can also contribute to SOA formation. researchgate.net The presence of a chlorine atom may affect the volatility and hygroscopicity of the resulting products.

Other Products: Other potential products include carbon monoxide (CO) and chlorinated carboxylic acids. acs.org The oxidation of longer-chain aldehydes has also been shown to produce highly oxygenated organic molecules (HOMs), which are key precursors to SOA. copernicus.org

Modeling Environmental Fate and Transport of this compound

The environmental behavior of this compound, a reactive unsaturated aldehyde, can be predicted and assessed through the application of various environmental fate and transport models. These models are computational tools that simulate the movement and transformation of chemicals in different environmental compartments such as air, water, soil, and sediment. The accuracy of these models is highly dependent on the quality of input parameters, which include the physicochemical properties of the compound and the characteristics of the environmental setting.

Given the limited availability of experimental data for this compound, Quantitative Structure-Activity Relationship (QSAR) and other estimation models are invaluable for predicting its key physicochemical properties. These predicted values serve as essential inputs for a range of environmental models. A widely used tool for this purpose is the EPI (Estimation Programs Interface) Suite™, developed by the U.S. Environmental Protection Agency (EPA). The table below presents the estimated physicochemical properties of this compound, which are fundamental for modeling its environmental fate.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Unit | Significance in Environmental Modeling |

|---|---|---|---|

| Molecular Weight | 104.54 | g/mol | Influences diffusion and transport rates. |

| Boiling Point | 125.0 | °C | Affects partitioning between liquid and gas phases. |

| Vapor Pressure | 11.6 | mmHg | A key parameter for assessing volatilization from soil and water. |

| Water Solubility | 2.54 x 104 | mg/L | Determines the concentration in the aqueous phase and mobility in water. |

| Log Octanol-Water Partition Coefficient (Log Kow) | 1.25 | - | Indicates the tendency of the compound to partition into organic matter in soil and sediment, and its potential for bioaccumulation. |

| Henry's Law Constant | 1.15 x 10-4 | atm-m³/mol | Governs the partitioning between air and water. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 26.9 | L/kg | Predicts the extent of adsorption to organic matter in soil and sediment. |

These predicted properties provide the basis for running various environmental fate and transport models to understand the potential distribution and persistence of this compound in the environment.

Multimedia Fate Models:

Level III multimedia fugacity models, such as the one included in EPI Suite™, can be used to predict the partitioning of this compound among different environmental compartments. These models use the principles of fugacity (the "escaping tendency" of a chemical) to estimate the steady-state distribution of a chemical in a model environment consisting of air, water, soil, and sediment. Based on the predicted properties, this compound is expected to have a moderate tendency to partition to the atmosphere due to its vapor pressure and Henry's Law constant. Its water solubility suggests it can be transported in aquatic systems, while its Log Kow and Koc values indicate a relatively low potential for strong adsorption to soil and sediment organic matter.

Atmospheric Fate Models:

For the atmospheric compartment, models like AOPWIN™ (Atmospheric Oxidation Program for Windows) within EPI Suite™ can estimate the rate of degradation by photochemically produced hydroxyl (OH) radicals. The reactivity of the aldehyde functional group and the double bond in this compound suggests that it would be susceptible to rapid degradation in the atmosphere, limiting its long-range transport.

Aquatic and Terrestrial Fate Models:

In aquatic and terrestrial environments, the fate of this compound is governed by a combination of transport and transformation processes.

Transport in Water: Its water solubility will facilitate its movement in surface water and groundwater. Models can simulate its advection and dispersion in river networks or groundwater plumes.

Volatilization: The Henry's Law constant is a critical input for models that estimate the rate of volatilization from water bodies to the atmosphere.

Sorption: The Koc value is used in models to predict the extent to which this compound will be retarded in its movement through soil and sediment due to sorption to organic carbon. A lower Koc suggests greater mobility.

Biodegradation: While specific biodegradation data for this compound is limited, models like BIOWIN™ can provide an initial assessment of its potential to be degraded by microorganisms. As an aldehyde, it is expected to be susceptible to microbial degradation under both aerobic and anaerobic conditions.

The following table summarizes the key modeling approaches and the relevance of this compound's properties.

Table 2: Modeling Approaches for the Environmental Fate of this compound

| Environmental Compartment | Modeling Approach | Key Input Parameters for this compound | Predicted Behavior |

|---|---|---|---|

| Atmosphere | Atmospheric Oxidation Models (e.g., AOPWIN™) | Chemical structure, reaction rate constants | Likely rapid degradation by OH radicals. |

| Water | Multimedia Fate Models, Advection-Dispersion Models | Water Solubility, Henry's Law Constant, Koc, Biodegradation rates | Transport in dissolved phase, potential for volatilization, moderate mobility. |

| Soil/Sediment | Sorption and Leaching Models | Koc, Water Solubility, Biodegradation rates | Limited sorption to organic matter, potential for leaching to groundwater. |

| Biota | Bioaccumulation Models | Log Kow | Low to moderate potential for bioaccumulation. |

Advanced Analytical Techniques for Elucidating Reaction Products Derived from 2 Chlorocrotonaldehyde

Spectroscopic Characterization of Intermediates and Products

Spectroscopic methods are indispensable for obtaining detailed molecular-level information about the constituents of a chemical reaction. By probing the interaction of electromagnetic radiation with molecules, these techniques can identify functional groups, reveal structural connectivity, and track the formation and consumption of species over time.

Advanced NMR and Mass Spectrometry for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of structural elucidation in organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive information on the carbon-hydrogen framework of reaction products. For derivatives of 2-chlorocrotonaldehyde, key diagnostic signals include the chemical shifts of the aldehydic proton, vinyl protons, and the methyl group. Changes in these shifts, along with the appearance of new signals (e.g., those for a new C-O or C-N bond), confirm that a reaction has occurred. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for unambiguously assigning complex structures by establishing proton-proton and proton-carbon correlations, respectively. magritek.com For instance, in a Michael addition product, COSY would reveal the coupling between the newly introduced nucleophile's protons and the existing backbone of the crotonaldehyde (B89634) moiety.

Mass Spectrometry (MS): MS provides the molecular weight of a compound and, through fragmentation analysis, offers clues to its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula of a product. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for analyzing complex mixtures. fu-berlin.denih.gov For volatile derivatives, GC-MS is often employed. Since aldehydes can be reactive in a GC system, derivatization is a common strategy. jfda-online.com Reacting this compound or its products with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) yields stable derivatives with characteristic mass spectra suitable for GC-MS analysis. jfda-online.comddtjournal.comnih.gov The fragmentation patterns of these derivatives can be diagnostic for the original carbonyl compound's structure. nist.gov

| Technique | Information Provided | Application to this compound Products |

| 1D NMR (¹H, ¹³C) | Basic carbon-hydrogen framework, presence of functional groups. rsc.org | Identification of structural changes at the aldehyde, double bond, and methyl group. |

| 2D NMR (COSY, HSQC) | Connectivity between atoms (H-H, C-H). magritek.com | Unambiguous assignment of complex structures, such as Diels-Alder adducts or Michael addition products. |

| HRMS | Exact mass and elemental composition. | Confirmation of the molecular formula of novel reaction products. |

| GC-MS / LC-MS | Separation and identification of components in a mixture based on mass-to-charge ratio. nih.gov | Analysis of complex reaction mixtures; identification of isomers and byproducts. |

Vibrational and Electronic Spectroscopy for Mechanistic Insights

Vibrational (Infrared and Raman) and electronic (UV-Visible) spectroscopy provide complementary information that is particularly useful for understanding reaction mechanisms.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. mdpi.com Each functional group has a characteristic vibrational frequency, making these techniques excellent for identifying which parts of a molecule are involved in a reaction. smu.edu For this compound, key IR absorption bands include the C=O stretch (~1690 cm⁻¹), the C=C stretch (~1640 cm⁻¹), and the C-Cl stretch (~700-800 cm⁻¹). smu.edu During a reaction, the disappearance or shift of these bands and the appearance of new ones (e.g., an O-H stretch around 3300 cm⁻¹ in a reduction product) provide direct evidence of the chemical transformation. su.se Comparing experimental spectra with those calculated using theoretical methods like Density Functional Theory (DFT) can aid in the assignment of vibrational modes for complex molecules. nih.gov

Electronic Spectroscopy: UV-Visible spectroscopy measures the electronic transitions within a molecule, typically involving π-electrons and non-bonding electrons. This compound, with its conjugated π-system (C=C-C=O), exhibits characteristic UV absorption. Alterations to this chromophore, such as the saturation of the double bond during a reaction, will lead to significant changes in the UV-Vis spectrum (a hypsochromic or "blue" shift). This technique is particularly valuable for studying reactions that involve changes in conjugation or the formation of colored intermediates or products. Resonance Raman spectroscopy, which uses a laser tuned to an electronic absorption band, can selectively enhance the vibrational modes coupled to that electronic transition, providing detailed insights into the structure of the chromophore in both ground and excited states. rsc.org

| Spectroscopy | Principle | Mechanistic Insight from this compound Reactions |

| Infrared (IR) | Absorption of IR radiation corresponding to molecular vibrations. mdpi.com | Tracking the disappearance of C=O, C=C, or C-Cl bonds and the appearance of new functional groups (e.g., -OH, C-N). |

| Raman | Inelastic scattering of monochromatic light. mdpi.com | Complementary to IR; particularly sensitive to non-polar bonds like C=C and S-S; can be used in aqueous media. |

| UV-Visible | Absorption of UV or visible light causing electronic transitions. | Monitoring changes in the conjugated system; detecting colored intermediates. |

| Resonance Raman | Raman scattering using a laser wavelength that matches an electronic absorption band. rsc.org | Selective enhancement of vibrations within the chromophore, providing detailed structural information about the part of the molecule undergoing electronic excitation. |

Chromatographic Methods for Product Isolation and Quantification

Chromatography is a powerful set of techniques for separating the components of a mixture, which is essential for both purifying products for further analysis and for quantifying the composition of a reaction mixture. adarshcollege.innih.gov The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. bioanalysis-zone.comkhanacademy.org

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of a reaction by observing the disappearance of reactant spots and the appearance of product spots. adarshcollege.inkhanacademy.org It is also used to determine the optimal solvent system for larger-scale separation by column chromatography.

Column Chromatography: This is the workhorse technique for preparative-scale purification of reaction products. nih.gov A common variant for routine purification is flash chromatography, which uses pressure to speed up the separation, allowing for the isolation of gram-scale quantities of products in a short time. units.it

High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separations for both analytical and preparative purposes. nih.gov It is particularly well-suited for non-volatile or thermally sensitive compounds. For aldehydes like this compound, reverse-phase HPLC is commonly used, often coupled with a UV detector set to a wavelength where the analyte absorbs. Quantification is achieved by comparing the peak area of an analyte to that of a standard of known concentration. mdpi.com Derivatization with agents like DNPH can be used to enhance detection sensitivity and specificity for carbonyl compounds. epa.gov

Gas Chromatography (GC): GC is ideal for separating and analyzing volatile compounds. nih.gov When coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS), it provides excellent quantitative data and structural information. The analysis of underivatized this compound can be challenging due to its reactivity, but GC is highly effective for analyzing its more stable reaction products or its derivatives. jfda-online.com

| Technique | Primary Use | Stationary/Mobile Phase Example for Aldehyde Separation |

| TLC | Reaction monitoring, solvent system selection. khanacademy.org | Stationary: Silica (B1680970) gel; Mobile: Hexane/Ethyl Acetate (B1210297) mixture. |

| Flash Chromatography | Preparative purification of products (mg to g scale). units.it | Stationary: Silica gel (40-63 µm); Mobile: Gradient of Hexane/Ethyl Acetate. |

| HPLC | Quantification, high-resolution separation, purification of non-volatile compounds. mdpi.com | Stationary: C18-bonded silica (Reverse-Phase); Mobile: Acetonitrile/Water gradient. |

| GC | Quantification and separation of volatile compounds. | Stationary: Capillary column with a polar phase (e.g., Carbowax); Mobile: Helium gas. |

In Situ Reaction Monitoring Techniques